molecular formula C13H21ClN2O4S B2579066 2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride CAS No. 2418676-94-3

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride

Cat. No. B2579066
CAS RN: 2418676-94-3
M. Wt: 336.83
InChI Key: RPPVXPIARIUHOZ-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 1585254-72-3 . It has a molecular weight of 258.7 .


Synthesis Analysis

The synthesis of a similar compound was started by the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 . This yielded N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which was then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

α-Glucosidase Inhibition

Some new sulfonamides having benzodioxane and acetamide moieties, similar to DBM, have been shown to exhibit substantial inhibitory activity against yeast α-glucosidase . α-Glucosidase inhibitors are used as oral anti-diabetic drugs for patients with type-2 diabetes mellitus .

Acetylcholinesterase Inhibition

The same study also found that these compounds exhibited weak inhibitory activity against acetylcholinesterase . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other dementias.

Chemical Synthesis

DBM is relatively easy to synthesize and has been shown to exhibit low toxicity in vitro. This makes it a useful compound in lab experiments and chemical synthesis .

Safety and Hazards

The compound has been classified under GHS07, indicating that it may cause harm . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S.ClH/c1-15(2)20(16,17)8-5-14-10-11-3-4-12-13(9-11)19-7-6-18-12;/h3-4,9,14H,5-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPVXPIARIUHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC2=C(C=C1)OCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride

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